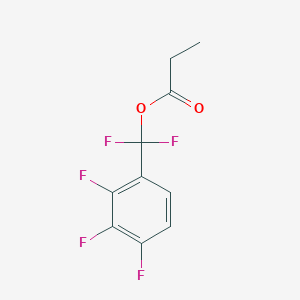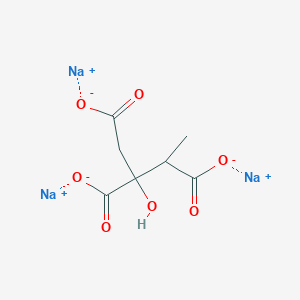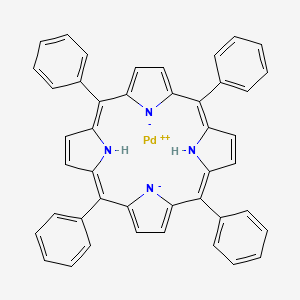
meso-Tetraphenylporphyrin-Pd(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetraphenylporphyrin-Pd(II): is a coordination complex where palladium(II) is centrally coordinated to a meso-tetraphenylporphyrin ligand. This compound is part of the broader class of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of palladium(II) into the porphyrin ring. This can be achieved through a reaction with palladium(II) chloride in a suitable solvent such as chloroform or dichloromethane .
Industrial Production Methods: While specific industrial production methods for meso-tetraphenylporphyrin-Pd(II) are not extensively documented, the general approach involves large-scale synthesis of the porphyrin ligand followed by metal insertion. This process can be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
化学反应分析
Types of Reactions: meso-Tetraphenylporphyrin-Pd(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the central palladium ion.
Reduction: Reduction reactions can also occur, altering the oxidation state of the palladium center.
Substitution: Ligand substitution reactions are common, where different ligands can replace the coordinated groups around the palladium center
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using various nucleophiles or electrophiles under controlled conditions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium complexes with different ligands .
科学研究应用
meso-Tetraphenylporphyrin-Pd(II) has a wide range of applications in scientific research:
作用机制
The mechanism of action of meso-tetraphenylporphyrin-Pd(II) involves the central palladium ion, which can facilitate various chemical transformations. The palladium center can undergo changes in oxidation state, allowing it to participate in redox reactions. Additionally, the porphyrin ligand can absorb light and transfer energy to the palladium center, enabling photochemical reactions .
相似化合物的比较
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Ni(II)
Comparison: meso-Tetraphenylporphyrin-Pd(II) is unique due to the specific properties imparted by the palladium ion. Compared to its zinc, copper, and nickel counterparts, the palladium complex exhibits distinct catalytic activities and photophysical properties. For instance, palladium complexes are often more effective in catalysis due to the versatile oxidation states of palladium .
属性
分子式 |
C44H30N4Pd |
|---|---|
分子量 |
721.2 g/mol |
IUPAC 名称 |
palladium(2+);(1Z,4Z,10Z,14Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H30N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q-2;+2/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-; |
InChI 键 |
FOPWBWCZZPTBRA-QPDCLQQUSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C/2=C\3/N/C(=C(\C4=CC=C([N-]4)/C(=C/5\N/C(=C(\C6=CC=C2[N-]6)/C7=CC=CC=C7)/C=C5)/C8=CC=CC=C8)/C9=CC=CC=C9)/C=C3.[Pd+2] |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=C(C6=CC=C2[N-]6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


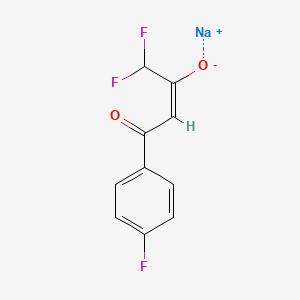
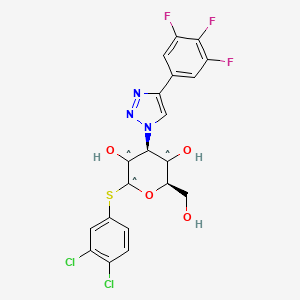
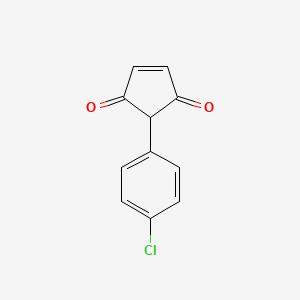
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)
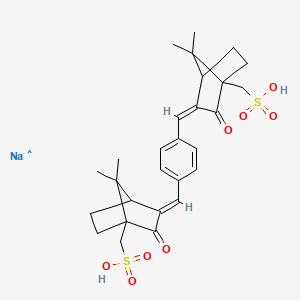
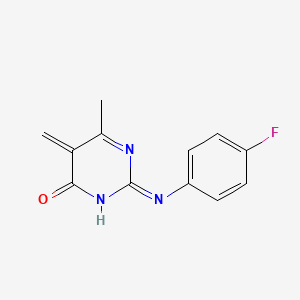
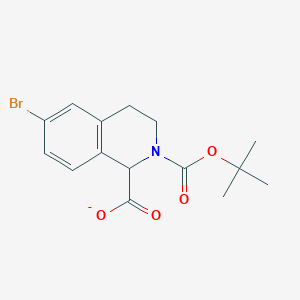
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)
![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)



